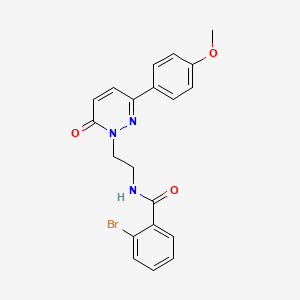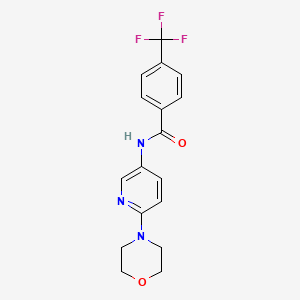![molecular formula C16H20ClNO3S B2386931 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705483-00-6](/img/structure/B2386931.png)
2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20ClNO3S and its molecular weight is 341.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound, also known as JAK1/JAK2 degrader (JAPT), is synthesized based on the protein degradation targeting chimera (PROTAC) and prepared as a topical formulation . JAPT utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By promoting the degradation of JAK, it can effectively inhibit the release of pro-inflammatory cytokines and alleviate inflammation .
Result of Action
In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines, thereby alleviating inflammation . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, significantly inhibiting type I, II, and III adaptive immunity . Moreover, JAPT has been shown to significantly reduce the severity of AD, as evidenced by the clearance rate of skin lesions and the improvement in the SCORAD (Scoring Atopic Dermatitis) score .
Action Environment
The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . Japt provides a promising low-frequency and low-dose ad treatment method . The research suggests that JAPT has therapeutic potential in treating AD, surpassing traditional JAK inhibitors, indicating that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSYAMDCRYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)
![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)

![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)


![7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2386861.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)

![N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386871.png)
